Cas no 4103-10-0 (4-Cyclooctene-1-carboxylic acid)

4-Cyclooctene-1-carboxylic acid structure
4103-10-0 structure
Product name:4-Cyclooctene-1-carboxylic acid
CAS No:4103-10-0
MF:C9H14O2
MW:154.206263065338
CID:333807
PubChem ID:5382865

4-Cyclooctene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Cyclooctene-1-carboxylicacid
    • (+-)-Cyclooct-4c-encarbonsaeure
    • (+-)-cyclooct-4c-enecarboxylic acid
    • (Z)-cyclooct-4-enecarboxylic acid
    • 5-cyclooctenecarboxylic acid
    • cyclooct-4-enecarboxylic acid
    • cyclo-oct-4-enecarboxylic acid
    • 4-Cyclooctene-1-carboxylic acid
    • (Z)-Cyclooct-4-ene-1-carboxylic acid
    • NSC155167
    • (4Z)-cyclooct-4-ene-1-carboxylic acid
    • cyclooctene-5-carboxylic acid
    • (Z)-cyclooct-5-enecarboxylic acid
    • SCHEMBL4019111
    • CS-0112648
    • EN300-393250
    • BS-52376
    • SCHEMBL4019103
    • AKOS004909030
    • D77101
    • 1610881-44-1
    • 4103-10-0
    • (E)-Cyclooct-4-ene-1-carboxylic acid
    • cyclooct-4-enecarboxylicacid
    • NSC-155167
    • KXJSFMMHUAFBLF-UPHRSURJSA-N
    • MFCD00019726
    • MDL: MFCD00019726
    • Inchi: 1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1-
    • InChI Key: KXJSFMMHUAFBLF-UPHRSURJSA-N
    • SMILES: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C1([H])[H])=O |t:12|

Computed Properties

  • Exact Mass: 154.09942
  • Monoisotopic Mass: 154.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.045
  • Boiling Point: 275.3°Cat760mmHg
  • Flash Point: 128.6°C
  • Refractive Index: 1.489
  • PSA: 37.3
  • LogP: 2.20750

4-Cyclooctene-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BM989-50mg
4-Cyclooctene-1-carboxylic acid
4103-10-0 97%
50mg
740.0CNY 2021-07-17
eNovation Chemicals LLC
Y1327284-5g
Cyclooct-4-enecarboxylic acid
4103-10-0 95%
5g
$2980 2024-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00786257-100mg
Cyclooct-4-enecarboxylic acid
4103-10-0 95%
100mg
¥1371.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BM989-200mg
4-Cyclooctene-1-carboxylic acid
4103-10-0 97%
200mg
1851.0CNY 2021-07-17
Enamine
EN300-393250-1.0g
(4Z)-cyclooct-4-ene-1-carboxylic acid
4103-10-0 95%
1g
$1057.0 2023-05-29
Enamine
EN300-393250-2.5g
(4Z)-cyclooct-4-ene-1-carboxylic acid
4103-10-0 95%
2.5g
$2071.0 2023-05-29
Enamine
EN300-393250-10.0g
(4Z)-cyclooct-4-ene-1-carboxylic acid
4103-10-0 95%
10g
$4545.0 2023-05-29
Enamine
EN300-393250-0.1g
(4Z)-cyclooct-4-ene-1-carboxylic acid
4103-10-0 95%
0.1g
$366.0 2023-05-29
1PlusChem
1P00CT7K-50mg
4-Cyclooctene-1-carboxylic acid
4103-10-0 95%
50mg
$164.00 2024-05-02
Aaron
AR00CTFW-100mg
4-Cyclooctene-1-carboxylic acid
4103-10-0 95%
100mg
$218.00 2025-02-10

4-Cyclooctene-1-carboxylic acid Related Literature

Additional information on 4-Cyclooctene-1-carboxylic acid

4-Cyclooctene-1-carboxylic Acid: A Comprehensive Overview

CAS No. 4103-10-0 refers to the chemical compound known as4-Cyclooctene-1-carboxylic acid, a unique molecule with significant potential in various scientific and industrial applications. This compound is characterized by its eight-membered cyclic structure, which includes an ene group at position 4 and a carboxylic acid functional group at position 1.

Firstly, thecyclic octene moiety in 4-Cyclooctene-1-carboxylic acid confers unique mechanical properties. The eight-membered ring structure allows for flexibility while maintaining structural integrity, making it an interesting candidate for materials science applications. Recent studies have explored its potential as a monomer in polymer synthesis, where the cyclic structure can lead to novel material properties.

Secondly, thecarboxylic acid functional group in this compound adds versatility to its reactivity. Carboxylic acids are well-known for their ability to form esters, amides, and other derivatives, which opens up a wide range of chemical transformations. This functionality can be leveraged in drug discovery, where the carboxylic acid group is often used as a bioisostere or in the design of peptidomimetic compounds.

Recent advancements incyclic octene chemistry have highlighted the potential of 4-Cyclooctene-1-carboxylic acid in addressing challenges in drug delivery systems. For instance, researchers have explored its use in creating biodegradable polymers that can be used as matrices for controlled drug release. The combination of the cyclic structure and the carboxylic acid group enables the formation of hydrogels with tuneable mechanical properties, which are highly desirable in biomedical applications.

Moreover, thecyclooctene ring system has garnered attention due to its ability to undergo various polymerization reactions. In recent studies, it has been shown that 4-Cyclooctene-1-carboxylic acid can participate in free radical polymerization, leading to the formation of high-performance materials with applications in electronics and optics. This makes it a valuable component in the development of advanced materials for technological applications.

Another area of research has focused on thebiodegradable properties of 4-Cyclooctene-1-carboxylic acid. With increasing concerns over environmental pollution, there is a growing need for sustainable materials that can decompose naturally without harming the environment. The carboxylic acid group facilitates biodegradation by providing sites for microbial attack, making this compound an attractive option for eco-friendly material design.

Furthermore, advancements insustainable chemistry have emphasized the importance of utilizing natural and renewable resources in chemical synthesis. 4-Cyclooctene-1-carboxylic acid's potential as a bio-based monomer aligns with this trend, offering a sustainable alternative to traditional petrochemical-derived materials. This aligns with global efforts to reduce carbon footprints and promote green chemistry practices.

In conclusion, 4-Cyclooctene-1-carboxylic acid, with its unique combination of a cyclic octene structure and a carboxylic acid functional group, holds significant promise in various fields. Its applications range from materials science to drug delivery systems, and recent research has further demonstrated its potential in sustainable chemistry. As the field continues to evolve, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in science and technology.

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